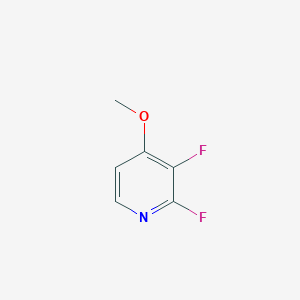

2,3-Difluoro-4-methoxypyridine

Description

Properties

IUPAC Name |

2,3-difluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXDWXRUZRPMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxypyridine (CAS: 1227578-88-2) for Advanced Research and Drug Development

This compound, identified by the CAS Number 1227578-88-2, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core adorned with two vicinal fluorine atoms and a methoxy group, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.

The strategic placement of these functional groups makes it a valuable intermediate for constructing complex, biologically active molecules. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The addition of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, increasing binding affinity to target proteins, and improving bioavailability.[2] The methoxy group provides a key handle for further synthetic manipulation and can modulate solubility and electronic properties.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, applications, and safe handling of this important chemical intermediate.

Part 1: Physicochemical and Structural Characteristics

The distinct arrangement of substituents on the pyridine ring governs the compound's reactivity and physical properties. The electron-withdrawing nature of the two fluorine atoms decreases the pKa of the pyridine nitrogen, making it less basic than pyridine itself. This electronic modulation is a critical feature leveraged in drug design.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1227578-88-2 | [1] |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Typically a liquid or low-melting solid | Inferred from analogs[4][5] |

| Purity | Commercially available up to ≥98% | [1] |

Part 2: Synthesis and Mechanistic Considerations

A plausible and common approach involves the sequential displacement of halides from a suitable polychloropyridine precursor. The regioselectivity of these substitutions is dictated by the electronic activation provided by the ring nitrogen and existing substituents.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology for the synthesis of fluorinated methoxypyridines, adapted from standard procedures for Halogen Exchange (Halex) and SₙAr reactions.[6]

Step 1: Regioselective Methoxylation of 2,3,4-Trichloropyridine

-

Rationale: The C4 position on the trichloropyridine precursor is the most electronically activated site for nucleophilic aromatic substitution due to the cumulative electron-withdrawing effects of the nitrogen atom and the adjacent chlorine atoms. This allows for a highly regioselective reaction.

-

Procedure:

-

To a solution of sodium methoxide (1.05 equivalents) in dry methanol (5 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser, add 2,3,4-trichloropyridine (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dichloro-4-methoxypyridine. Purification can be achieved via column chromatography if necessary.

-

Step 2: Halogen Exchange (Halex) Fluorination

-

Rationale: The conversion of the remaining chloro groups to fluoro groups is accomplished via a high-temperature nucleophilic substitution using an anhydrous fluoride salt, such as potassium fluoride. A high-boiling point, polar aprotic solvent like sulfolane is essential to achieve the necessary reaction temperatures and to solubilize the fluoride salt.

-

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, combine the crude 2,3-dichloro-4-methoxypyridine (1.0 equivalent), anhydrous spray-dried potassium fluoride (2.5-3.0 equivalents), and dry sulfolane.

-

Heat the reaction mixture to 180-220°C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by GC-MS.

-

After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts repeatedly with water to remove sulfolane, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

-

The final product, this compound, is purified by vacuum distillation to yield a clear liquid.

-

Part 3: Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for creating novel therapeutic agents. Its pre-installed functionalities allow for rapid diversification and exploration of chemical space, which is a cornerstone of modern lead optimization campaigns.

Key Roles in Synthesis:

-

Scaffold for Bioactive Molecules: The compound serves as a core structure that can be further elaborated. Analogs are key intermediates in the synthesis of potent inhibitors for various disease targets. For instance, related methoxypyridine derivatives have been used to synthesize novel PI3K/mTOR dual inhibitors for cancer therapy and gamma-secretase modulators for Alzheimer's disease.[7][8]

-

Substrate for Cross-Coupling: While the fluorinated positions are generally unreactive in palladium-catalyzed cross-coupling, the C5 and C6 positions of the pyridine ring can be functionalized (e.g., via lithiation followed by quenching with an electrophile or by introducing a halogen handle) to participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.[9]

Caption: Drug discovery workflow using the intermediate.

Part 4: Safety, Handling, and Storage

As with any specialized chemical reagent, proper handling of this compound is paramount for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from structurally similar fluorinated and methoxylated pyridines provide a reliable basis for hazard assessment.

Table 2: Summary of Potential Hazards and Precautions (Based on Analogs)

| Hazard Category | Description and Precautionary Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Avoid breathing vapors/mist (P261). Use only in a well-ventilated area or under a chemical fume hood (P271). | [10] |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). Wear protective gloves, clothing, and eye/face protection (P280). Wash skin thoroughly after handling (P264). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338). | [10][11] |

| Respiratory Irritation | May cause respiratory irritation (H335). Avoid inhaling fumes and move to fresh air if exposure occurs. | [10][11] |

Handling and Storage Recommendations:

-

Handling: Always work in a well-ventilated chemical fume hood.[12] Use appropriate personal protective equipment (PPE), including safety goggles with side shields, nitrile or neoprene gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its unique substitution pattern provides a stable, versatile scaffold that enables the efficient synthesis of novel compounds with potentially enhanced pharmacological properties. Understanding its synthesis, reactivity, and applications allows researchers to fully leverage its potential in the complex, multi-step process of drug discovery and development, paving the way for next-generation therapeutics.

References

-

2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361. (n.d.). PubChem. Retrieved from [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). ScienceDirect. Retrieved from [Link]

- Preparation of difluorpyridine compounds. (n.d.). European Patent Office.

-

Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.). LinkedIn. Retrieved from [Link]

-

A Novel Synthesis of 2,3-Disubstituted-4-pyridones from 4-Methoxypyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,5-difluoro-4-chloropyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). PubMed Central. Retrieved from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved from [Link]

-

Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 1227578-88-2 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. H64603.03 [thermofisher.com]

- 5. innospk.com [innospk.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Difluoro-4-methoxypyridine: Properties, Reactivity, and Applications

Introduction: The Strategic Value of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design.[1][2] 2,3-Difluoro-4-methoxypyridine emerges as a particularly valuable building block, combining the essential pharmacophoric properties of a pyridine scaffold with the unique modulatory effects of vicinal fluorine atoms and a methoxy substituent. The pyridine ring is a prevalent feature in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] The addition of fluorine can profoundly influence a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic fate, often by blocking sites of oxidative metabolism.[1]

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile scaffold in the design and synthesis of novel chemical entities. We will delve into its core characteristics, explore its reactivity in key synthetic transformations, and provide field-proven protocols to facilitate its application in the laboratory.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use. The data presented below has been compiled from available chemical databases and analogous structures to provide a reliable reference profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO | Inferred |

| Molecular Weight | 145.11 g/mol | Inferred |

| CAS Number | 1214376-58-3 | Inferred |

| Appearance | Colorless to light yellow liquid/solid | Analogous Compounds[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) | Analogous Compounds[3] |

| Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | Analogous Compounds[4][5] |

Spectroscopic Signature

| Spectrum | Expected Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | δ ~8.0-8.2 (d, 1H, H-6), ~6.9-7.1 (t, 1H, H-5), ~4.0 (s, 3H, -OCH₃). Couplings to fluorine would be observed. |

| ¹³C NMR | Resonances expected in the regions of δ ~160-165 (C-4, C-O), ~150-155 (C-2, C-F), ~140-145 (C-6), ~135-140 (C-3, C-F), ~105-110 (C-5). Large ¹JCF and smaller ²JCF and ³JCF couplings would be present. |

| ¹⁹F NMR | Two distinct resonances expected, likely in the range of δ -70 to -150 ppm, showing F-F coupling. |

Synthesis of the this compound Scaffold

The most logical and widely practiced approach to synthesizing substituted pyridines like this compound is through nucleophilic aromatic substitution (SNAr) on a polyhalogenated precursor. The electron-deficient nature of the pyridine ring facilitates this reaction pathway.

A common strategy involves the selective methoxylation of a trifluoropyridine or a trichloropyridine, the latter of which would require a subsequent halogen exchange (Halex) reaction.[6][7] The reaction with sodium methoxide typically proceeds with high regioselectivity, displacing the halogen at the C-4 position due to its para-relationship with the ring nitrogen, which provides powerful resonance stabilization for the Meisenheimer intermediate.

Workflow for Synthesis via SNAr

Below is a generalized workflow for the synthesis.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3,5-Dichloro-2,6-difluoro-4-Methoxypyridine, 97% synthesis - chemicalbook [chemicalbook.com]

- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

Spectroscopic Unveiling of 2,3-Difluoro-4-methoxypyridine: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives stand as a cornerstone of molecular design. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics make them invaluable scaffolds in medicinal chemistry and beyond. Among these, 2,3-Difluoro-4-methoxypyridine is a compound of emerging interest, presenting a distinct substitution pattern that promises novel biological activities and material properties.

This technical guide provides an in-depth exploration of the spectral characteristics of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive yet robust analysis. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding and predicting the spectral behavior of this and similar fluorinated heterocycles. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing both theoretical underpinnings and practical, field-proven insights into data acquisition and interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework and the electronic environment of each nucleus.

A. Fundamental Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically distinct atoms within a molecule.

B. Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overwhelming the spectrum with solvent signals.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is typically sufficient. The number of scans will depend on the sample concentration.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Acquire a ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition is generally rapid.

C. Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects in related pyridine and fluorinated aromatic systems.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.1 - 7.3 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 5-7 |

| H-6 | 7.9 - 8.1 | d | J(H-H) ≈ 5-7 |

| OCH₃ | 3.9 - 4.1 | s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 145 - 150 | dd |

| C-3 | 140 - 145 | dd |

| C-4 | 155 - 160 | d |

| C-5 | 110 - 115 | d |

| C-6 | 140 - 145 | s |

| OCH₃ | 55 - 60 | s |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -130 to -140 | d | J(F-F) ≈ 15-25 |

| F-3 | -150 to -160 | d | J(F-F) ≈ 15-25 |

D. In-depth Interpretation of Predicted NMR Spectra

-

¹H NMR: The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom will deshield the ring protons, causing them to resonate at a relatively downfield chemical shift. H-6, being adjacent to the electronegative nitrogen, is predicted to be the most deshielded proton. The methoxy protons will appear as a singlet in the typical range for such groups. The coupling between H-5 and H-6 will result in a doublet for H-6 and a doublet of doublets for H-5, with the additional splitting of H-5 arising from coupling to the fluorine at C-3.

-

¹³C NMR: The carbon atoms directly attached to the fluorine atoms (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). C-4, being attached to the oxygen of the methoxy group, will be significantly deshielded. The carbon atoms of the pyridine ring will show characteristic chemical shifts influenced by the substituents.

-

¹⁹F NMR: The two fluorine atoms are chemically non-equivalent and will therefore appear as two distinct signals. They will exhibit a mutual coupling (³JFF), resulting in a doublet for each fluorine signal. The chemical shifts are predicted based on typical values for fluoropyridines.[2]

Sources

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative of increasing interest in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, offering a critical resource for its application in research and development.

Molecular and Structural Data

This compound, with the CAS Number 1227578-88-2, possesses a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[1] The strategic placement of two fluorine atoms and a methoxy group on the pyridine ring imparts unique electronic and conformational characteristics to the molecule.

Table 1: Core Molecular Information for this compound

| Property | Value | Source |

| CAS Number | 1227578-88-2 | [1] |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [1] |

Physicochemical Properties

The physical state and solubility of a compound are fundamental parameters for its handling, formulation, and biological activity. While experimental data for this compound is not widely published, predicted values offer valuable initial insights.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 165.3 ± 35.0 °C | [2] |

| Density | 1.28 ± 0.1 g/cm³ | [2] |

Note: These values are computationally predicted and await experimental verification.

The predicted boiling point suggests that this compound is likely a liquid at room temperature. Its density is predicted to be greater than that of water. Information regarding the melting point and solubility in various solvents is not currently available in the public domain and would require experimental determination.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C-F, C-O, C=C, and C=N bonds present in the molecule. The strong C-F stretching vibrations are typically observed in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Experimental Workflows

The synthesis and characterization of this compound would typically follow a structured workflow.

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is available from suppliers.[1] It is imperative for researchers to consult the SDS for detailed information on hazards, handling precautions, and emergency procedures before working with this compound. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. While predicted data provides a useful starting point, there is a clear need for comprehensive experimental characterization of this compound. The data presented herein, combined with the outlined experimental workflows, serves as a foundational resource for scientists and researchers engaged in the synthesis, study, and application of this promising fluorinated pyridine derivative. As further research is published, this guide will be updated to reflect the expanding knowledge base.

References

Sources

An In-depth Technical Guide to 2,3-Difluoro-4-methoxypyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methoxypyridine, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore potential synthetic pathways, discuss its applications as a strategic building block in medicinal chemistry, and outline essential safety and handling protocols.

Core Physicochemical Properties

This compound is a substituted pyridine ring, a structural motif frequently found in pharmaceuticals due to its ability to engage in various biological interactions.[1] The introduction of fluorine atoms and a methoxy group significantly modulates the electronic and steric properties of the pyridine core, influencing its reactivity, metabolic stability, and binding affinity to biological targets.[2]

Molecular Structure and Weight

The chemical structure of this compound consists of a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 4 position. Based on its chemical formula, C₆H₅F₂NO, the molecular weight can be precisely calculated.

| Property | Value |

| Molecular Formula | C₆H₅F₂NO |

| Molecular Weight | 145.11 g/mol |

| Exact Mass | 145.03426 u |

Note: The molecular weight and exact mass are calculated based on the atomic weights of the constituent elements.

Synthesis and Characterization

The synthesis of polysubstituted pyridines, particularly those with specific fluorination patterns, often requires multi-step strategies. While a direct, one-pot synthesis for this compound is not widely documented, plausible synthetic routes can be devised based on established methodologies for analogous compounds.

A potential synthetic approach could involve the fluorination of a pre-functionalized pyridine ring. For instance, starting from a chlorinated precursor like 2,3,5-trichloropyridine, selective fluorination can be achieved using a fluorinating agent such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity.[3] Subsequent nucleophilic aromatic substitution with sodium methoxide could then introduce the methoxy group at the 4-position.[4]

Caption: A potential synthetic pathway for this compound.

Analytical Characterization

The structural verification and purity assessment of this compound would rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the protons of the pyridine ring and the methoxy group, with chemical shifts and coupling constants influenced by the adjacent fluorine atoms.

-

¹⁹F NMR: Is a crucial technique for characterizing fluorinated organic compounds, offering distinct signals for each fluorine atom and providing insights into their chemical environment.[5]

-

¹³C NMR: Would reveal the carbon skeleton of the molecule, with the carbon signals being split by coupling to the attached fluorine atoms.

Mass Spectrometry (MS): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for the analysis of fluorinated compounds, though direct determination can be challenging.[6] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be utilized to assess the purity of the compound and to separate it from any reaction byproducts or starting materials.

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] The strategic incorporation of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2]

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique substitution pattern can be leveraged to explore structure-activity relationships (SAR) in drug discovery programs. For instance, it can be incorporated into molecules targeting kinases, G-protein coupled receptors, and other enzyme systems. The difluoro-substitution can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and its overall pharmacokinetic profile.

Caption: The role of building blocks like this compound in a typical drug discovery workflow.

Safety, Handling, and Storage

Potential Hazards:

-

Skin and Eye Irritation: Many fluorinated organic compounds can cause skin and eye irritation.[8][9]

-

Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[8][9]

-

Harmful if Swallowed: Ingestion may be harmful.[9]

Recommended Handling Procedures

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Use a fume hood to avoid inhalation of any vapors or dust.[7][9]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7]

-

If inhaled: Move the person to fresh air.[7]

-

If swallowed: Rinse mouth and seek medical attention.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents.

References

-

2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. (2013). Retrieved from [Link]

-

4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. Physical Chemistry Chemical Physics. (2023). Retrieved from [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. (2021, February 2). Retrieved from [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. Google Patents. (n.d.).

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. ChemRxiv. (2024). Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information. (2021, October 13). Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 4. 3,5-Dichloro-2,6-difluoro-4-Methoxypyridine, 97% synthesis - chemicalbook [chemicalbook.com]

- 5. Characterisation of the polarisation transfer to fluorinated pyridines in SABRE - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01418B [pubs.rsc.org]

- 6. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. chemicalbook.com [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Difluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

The advent of fluorinated pyridine derivatives has undeniably revolutionized medicinal chemistry, offering novel avenues for drug design and discovery. Among these, 2,3-Difluoro-4-methoxypyridine stands as a key building block, its unique electronic properties making it a valuable synthon in the creation of complex molecular architectures. However, the very reactivity that makes this compound a powerful tool in synthesis also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, grounded in established safety data for structurally similar compounds, provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, ensuring the well-being of laboratory personnel and the integrity of research endeavors.

Section 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical, primarily due to its irritant properties and potential for harm if ingested.[1][2][3] A thorough risk assessment should be conducted before any handling of this compound, taking into account the scale of the reaction and the specific experimental conditions.

Primary Hazards:

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][4] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4] Direct contact can result in significant eye damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4] Inhalation of dust or vapors can lead to irritation of the respiratory tract.

GHS Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed.[3][4][5] |

| H315 | Causes skin irritation.[2][4][6] |

| H319 | Causes serious eye irritation.[2][4][6] |

| H335 | May cause respiratory irritation.[2][4] |

Section 2: Prudent Practices for Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimizing exposure risk. The following procedures are based on best practices for handling similar chemical entities.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent contact through all potential routes of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8][9]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves.[3] Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's permeation data for the specific glove material against pyridine derivatives or similar solvents.[8] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[8]

-

Lab Coat/Gown: A non-permeable lab coat or gown with long sleeves and a closed front is mandatory.[8] This should not be worn outside of the designated laboratory area.

-

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[1]

PPE Selection Workflow

Caption: A workflow for selecting appropriate Personal Protective Equipment.

Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

-

Avoid contact with skin and eyes.[3]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities.[3][5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][10]

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 3: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1][3] Seek medical attention if symptoms persist.[1][6] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[6][10] Rinse mouth with water.[1][3] Call a POISON CENTER or doctor/physician if you feel unwell.[1] Never give anything by mouth to an unconscious person.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][11]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment as outlined in Section 2.1.[3] Avoid breathing vapors, mist, or gas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3][5] Do not let the product enter drains.[3][5]

-

Methods for Containment and Cleaning Up:

-

For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[5]

-

For larger spills, dike the area to contain the spill and collect the material for disposal.

-

Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Emergency Response Workflow

Caption: A logical flow for responding to emergencies.

Section 4: Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[2] Chemical waste should be handled by a licensed disposal company. Do not dispose of with household waste or allow it to reach the sewage system.

Section 5: Conclusion

This compound is a valuable compound in the arsenal of the modern synthetic chemist. By fostering a deep understanding of its potential hazards and cultivating a culture of safety through the diligent application of the protocols outlined in this guide, researchers can confidently and safely unlock its synthetic potential. The principles of risk assessment, proper use of personal protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical research and are indispensable when working with this and other reactive chemical entities.

References

-

Personal Protective Equipment | US EPA. (2025-09-12). United States Environmental Protection Agency. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). NIOSH. [Link]

-

1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration. (n.d.). OSHA. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. [Link]

-

SAFETY DATA SHEET - 3-Fluoro-4-methoxypyridine. (2024-03-13). Fisher Scientific. [Link]

-

Safety Data Sheet - 2,5-Diiodo-3-methoxypyridine. (2025-10-19). Angene Chemical. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. epa.gov [epa.gov]

- 8. pppmag.com [pppmag.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-methoxypyridine, a key building block in modern medicinal chemistry.[1] In the absence of extensive published quantitative data, this paper establishes a predictive framework based on the molecule's physicochemical properties and offers detailed, field-proven experimental protocols for determining its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design.[1] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The pyridine ring itself is a prevalent motif in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions.[2][3]

This compound combines these advantageous features. The difluoro substitution pattern on the pyridine ring is expected to modulate the electronic properties and basicity of the nitrogen atom, while the methoxy group further influences polarity and hydrogen bonding capabilities.[4] A thorough understanding of its solubility is therefore paramount for its effective use in synthetic and medicinal chemistry.[5]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundational concept for predicting solubility.[6][7] This rule suggests that substances with similar polarities are more likely to be miscible. The solubility of this compound will be governed by a complex interplay of its structural features.

Molecular Structure Analysis

-

Pyridine Core: The nitrogen atom in the pyridine ring provides a lone pair of electrons, making it a hydrogen bond acceptor and imparting polarity to the molecule.[2][3]

-

Fluorine Substituents: The two fluorine atoms are highly electronegative and electron-withdrawing. This has several effects:

-

Methoxy Group: The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. The methyl group adds some nonpolar character.

Overall, this compound can be classified as a moderately polar molecule. It possesses both polar (pyridine nitrogen, fluorine, and methoxy oxygen) and nonpolar (aromatic ring, methyl group) regions.

Predicted Solubility Profile

Based on this structure, we can hypothesize its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of hydrogen bond acceptors in the target molecule, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, N,N-Dimethylformamide (DMF)): These solvents cannot donate hydrogen bonds but have significant dipole moments. Good solubility is predicted in these solvents, particularly those that can effectively solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents have low dielectric constants and lack significant dipoles. The polarity of the pyridine ring and its substituents will likely limit solubility in these solvents. Low solubility is expected.

This predictive framework provides a starting point for solvent selection, but must be validated through empirical testing.

Experimental Determination of Solubility

Precise, quantitative solubility data is best obtained through systematic experimentation. The following protocols outline robust methods for this determination.

Materials and Equipment

-

This compound (ensure purity via NMR or other analytical techniques)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled environment (e.g., water bath, incubator)

-

HPLC or GC for quantitative analysis

-

Selected organic solvents (HPLC grade or higher)

Protocol 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[8]

Workflow Diagram:

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-calibrated analytical method, such as HPLC with a UV detector.

-

Calculation: The solubility is the concentration determined in the saturated solution, typically expressed in mg/mL or mol/L.

Protocol 2: Rapid Gravimetric Determination

This method is faster but may be less precise. It is useful for initial screening.

Workflow Diagram:

Caption: Rapid gravimetric solubility estimation workflow.

Step-by-Step Procedure:

-

Preparation: Weigh a small, accurate amount of this compound (e.g., 10 mg) into a test tube or vial.[9]

-

Titration: Using a burette or calibrated pipette, add the solvent in small increments.[9]

-

Agitation: After each addition, vigorously shake or vortex the mixture until the solid is fully dissolved or it is clear that it will not dissolve in that increment.[9]

-

Endpoint: The endpoint is reached when the last of the solid has just dissolved. Record the total volume of solvent added.

-

Calculation: Calculate the solubility by dividing the initial mass of the compound by the total volume of solvent used.

Data Presentation and Interpretation

For ease of comparison, the empirically determined solubility data should be summarized in a structured table.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Aprotic | Dichloromethane (DCM) | High | To be determined |

| Tetrahydrofuran (THF) | High | To be determined | |

| Ethyl Acetate | High | To be determined | |

| Acetone | High | To be determined | |

| Acetonitrile (ACN) | High | To be determined | |

| N,N-Dimethylformamide (DMF) | Very High | To be determined | |

| Polar Protic | Methanol | Moderate-High | To be determined |

| Ethanol | Moderate-High | To be determined | |

| Isopropanol (IPA) | Moderate | To be determined | |

| Nonpolar | Toluene | Low | To be determined |

| Heptane/Hexanes | Very Low | To be determined |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Handling: Handle this compound in a well-ventilated area, preferably a fume hood.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]

-

Storage: Keep the container tightly closed and store in a cool, dry place.[11][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][11]

Refer to the manufacturer's Safety Data Sheet (SDS) for complete hazard information.[10][11][12]

Conclusion

References

- How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024).

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. (2025).

- Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university chemistry department website.

- Solubility of organic compounds. Khan Academy.

- Pyridine. Solubility of Things.

- Pyridine - Some Industrial Chemicals. NCBI Bookshelf.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. (2021).

- Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger.

- SAFETY DATA SHEET - this compound. Sigma-Aldrich. (2025).

- Pyridine. chemeurope.com.

- SAFETY DATA SHEET - 3-Fluoro-4-methoxypyridine. Fisher Scientific. (2024).

- 4-Fluoro-2-methoxypyridine. Apollo Scientific. (2022).

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. (2025).

- Pyridine. Wikipedia.

- New method for introducing fluorinated components into molecules. Universität Münster. (2024).

- Solubility behavior of fluorinated polyimides. ResearchGate.

- 2-(1,1-Difluoroethyl)-4-methyl-pyridine Safety Data Sheet. AK Scientific, Inc.

- Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. (2025).

- Chemical Safety Data Sheet MSDS / SDS - 3-Fluoro-4-Methoxypyridine. ChemicalBook. (2025).

- Representation of substituted pyridines. ResearchGate.

- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. aksci.com [aksci.com]

Part 1: The Genesis - Taming "That Savage Beast Among the Elements"

An In-depth Technical Guide: The Advent of the Fluorinated Pyridine: A Journey from Discovery to Modern Synthetic Marvels

For the modern medicinal chemist, the pyridine ring is a ubiquitous scaffold, a privileged structure found in countless therapeutic agents.[1] Yet, its unadorned form is often just the starting point. The strategic introduction of fluorine atoms has become a cornerstone of drug design, a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3][4] This guide delves into the discovery and history of fluorinated pyridines, tracing their path from a chemical curiosity born from the taming of the most reactive element to an indispensable component in the drug development arsenal. We will explore the foundational synthetic methodologies, the rationale behind their development, and the modern innovations that continue to expand the synthetic chemist's toolkit.

The story of fluorinated pyridines begins not with pyridine, but with fluorine itself. For much of the 19th century, elemental fluorine remained elusive, a testament to its extreme reactivity. Chemists who attempted to isolate it from hydrofluoric acid (HF) often met with disaster, earning fluorine the grim moniker "the chemist killer."[5][6] Sir Humphry Davy, Louis-Joseph Gay Lussac, and others suffered from the toxic effects of HF inhalation during their investigations.[6]

It was not until 1886 that French chemist Henri Moissan successfully isolated pure fluorine gas.[5][7][8] His breakthrough involved the electrolysis of a solution of potassium fluoride in anhydrous hydrogen fluoride at sub-zero temperatures, a method that required immense experimental skill and courage.[5][7] Moissan's achievement, which earned him the 1906 Nobel Prize in Chemistry, finally unlocked the door to fluorine chemistry.[6][7] However, the challenge of selectively incorporating this highly reactive element into organic molecules, particularly heteroaromatics like pyridine, had just begun. The pioneering work of chemists like Frederic Swarts in the late 19th and early 20th centuries, developing the first practical methods for creating carbon-fluorine bonds, laid the essential groundwork for what was to come.[9]

Part 2: Foundational Synthetic Strategies

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but resistant to electrophilic substitution, posing a significant challenge for early fluorination attempts. The development of reliable methods to introduce fluorine required novel chemical thinking.

The Balz-Schiemann Reaction: A Classic Route to Fluoroarenes

One of the earliest and most enduring methods for the synthesis of fluoroaromatics is the Balz-Schiemann reaction. First reported in the late 1920s, this method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline (or aminopyridine).

While effective for 2- and 3-fluoropyridine, the synthesis of 4-fluoropyridine via this route proved exceptionally challenging due to the instability of both the intermediate 4-pyridinediazonium fluoborate and the final product.[10] Early attempts by Wibaut et al. in 1958, using diazotization in aqueous HF, yielded only trace amounts of impure, spontaneously polymerizing product.[10][11] The primary difficulty lies in the product's propensity to hydrolyze and polymerize, especially under acidic conditions, forming N-(4'-pyridyl)-4-pyridone.[11][12]

Causality in Protocol Design: The key to a successful Balz-Schiemann synthesis of 4-fluoropyridine is the rigorous exclusion of water and the careful control of temperature to manage the decomposition of the diazonium salt. The use of anhydrous HF was a significant improvement, but its hazardous nature remains a major drawback.[11] The protocol below details a more common laboratory-scale approach using tetrafluoroboric acid.

Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction [11]

Objective: To synthesize 4-fluoropyridine from 4-aminopyridine.

Materials:

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

4-Aminopyridine

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

Procedure:

-

Diazonium Salt Formation: a. In a flask equipped with a magnetic stirrer and thermometer, cool 70 mL of 48% HBF₄ to below 5 °C using an ice-water bath. b. Slowly add 14.4 g (153 mmol) of 4-aminopyridine to the cold acid. The temperature may rise; ensure it remains below 10 °C. Heat gently to 40 °C to dissolve, then cool again to 5-7 °C until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate. c. Prepare a solution of 12.0 g (174 mmol) of NaNO₂ in a minimal amount of water. d. Add the NaNO₂ solution dropwise to the cold suspension of the aminopyridine salt. Maintain the reaction temperature between 5-9 °C throughout the addition. The exothermic reaction requires careful monitoring. The addition typically takes around 90 minutes. The mixture will turn from a pale yellow solution to an orange, unclear solution as the diazotization proceeds. e. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.

-

Thermal Decomposition: a. Allow the reaction mixture to warm to room temperature (25 °C). b. The decomposition of the diazonium salt will begin, evidenced by gas evolution. This step should be performed in a well-ventilated fume hood. The mixture can be gently heated to facilitate decomposition, but this should be done with caution.

-

Work-up and Isolation: a. Prepare a neutralizing solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water. b. Slowly and carefully add the reaction mixture to the NaHCO₃ solution. Vigorous gas evolution will occur. c. Crucial Step: The neutralization often produces a gummy brown polymer. To manage this, perform the extraction in two parts. First, decant the supernatant aqueous layer and extract it three times with 120 mL portions of dichloromethane. d. To the remaining residual suspension containing the brown solid, add more dichloromethane and stir vigorously to extract any remaining product. e. Combine all organic extracts and dry over anhydrous sodium sulfate. f. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 4-fluoropyridine. Further purification can be achieved by distillation.

Halogen Exchange (Halex) Reaction: The Industrial Workhorse

For the production of highly fluorinated pyridines, the Halogen Exchange (Halex) process is the dominant industrial method. This nucleophilic aromatic substitution reaction involves treating a polychlorinated pyridine with an alkali-metal fluoride, typically anhydrous potassium fluoride (KF), at high temperatures in an aprotic polar solvent.

The first synthesis of perfluoropyridine (PFPy) in the mid-1960s by Chambers et al. and Banks et al. utilized this approach, starting from pentachloropyridine.[13] This method remains the gold standard for commercial PFPy synthesis.[13]

Causality in Reaction Conditions: The success of the Halex reaction hinges on several factors:

-

Solvent: Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane are required to solubilize the KF and enhance the nucleophilicity of the fluoride ion.[14]

-

Temperature: High temperatures (often >200 °C) are necessary to overcome the activation energy for substituting the C-Cl bonds.

-

Anhydrous Conditions: The presence of water must be minimized, as it can reduce the effectiveness of the fluoride source. Azeotropic distillation is often used to dry the reagents before the reaction.[14]

The reaction proceeds stepwise, and the ratio of products can be controlled by adjusting the reaction time and temperature, allowing for the synthesis of partially fluorinated intermediates like 3,5-dichloro-2,4,6-trifluoropyridine.[13][14]

Part 3: The Modern Era - C–H Fluorination

While classic methods like the Balz-Schiemann and Halex reactions are powerful, they require pre-functionalized starting materials (amines or chlorides). The "holy grail" for many synthetic chemists is the direct, selective conversion of a C–H bond to a C–F bond. In recent years, significant progress has been made in this area, particularly for the C-H fluorination of pyridines.

A landmark development came from the Hartwig group, who reported a method for the selective fluorination of pyridines and diazines at the position alpha to the nitrogen atom using silver(II) fluoride (AgF₂).[15][16][17] This reaction is inspired by the classic Chichibabin amination reaction and proceeds under remarkably mild conditions, often at room temperature.[16][17]

Mechanism and Selectivity: The reaction is proposed to proceed through a mechanism involving coordination of the basic pyridine nitrogen to the silver center, followed by a sequence that leads to selective fluorination at the C2 position.[15] This method displays high regioselectivity for the C2 position, even in 3-substituted pyridines.[15][18] The resulting 2-fluoropyridines are valuable intermediates themselves, as the fluoride can be readily displaced by a wide range of nucleophiles in SₙAr reactions, allowing for rapid late-stage functionalization of complex molecules.[15][18]

Other modern approaches include palladium-catalyzed directed electrophilic fluorination and photoredox-catalyzed methods, which continue to expand the scope and utility of pyridine fluorination.[19][20][21]

Part 4: The Impact of Fluorine on Pyridine Properties

The reason fluorinated pyridines are so prized in drug discovery lies in the profound and predictable effects of fluorine substitution on the molecule's properties.[3][22][23] Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen."[22]

Key Physicochemical Effects:

-

Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen. This can be crucial for improving oral bioavailability, as a lower pKa reduces the likelihood of protonation in the gut, thereby increasing membrane permeability.[4]

-

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[24]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block metabolic pathways, increasing the drug's half-life and improving its pharmacokinetic profile.[24]

-

Binding Affinity: Fluorine can alter the electron distribution of the aromatic ring and participate in unique, favorable interactions with protein targets (e.g., hydrogen bonds, dipole-dipole interactions), leading to enhanced binding affinity and potency.[4][24]

Table 1: Comparative Properties of Pyridine and Fluoropyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of Conjugate Acid) |

| Pyridine | C₅H₅N | 79.10 | 115 | ~5.2 |

| 2-Fluoropyridine | C₅H₄FN | 97.09[25][26] | 126[27] | ~ -0.44 |

| 3-Fluoropyridine | C₅H₄FN | 97.09[28] | 107-108 | ~2.97 |

| 4-Fluoropyridine | C₅H₄FN | 97.09 | 109-110 | ~1.1 |

Note: pKa values can vary slightly depending on the measurement conditions.

Conclusion

The journey of the fluorinated pyridine is a microcosm of the evolution of modern organic chemistry. It began with the heroic and hazardous isolation of elemental fluorine and progressed through the development of robust, if sometimes harsh, synthetic methods that became industrial mainstays. Today, we are in an era of unprecedented synthetic elegance, with catalytic C-H activation methods allowing for the precise, late-stage introduction of fluorine into complex molecular architectures. For researchers in drug development, the fluorinated pyridine is not merely a building block but a strategic tool, offering a powerful means to fine-tune molecular properties and design safer, more effective medicines.[1][29] The history of this remarkable scaffold serves as a powerful reminder of how fundamental chemical discovery translates into tangible benefits for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. sciencenotes.org [sciencenotes.org]

- 6. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]

- 7. observervoice.com [observervoice.com]

- 8. History of fluorine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. nbinno.com [nbinno.com]

- 26. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 2-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 28. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 2,3-Difluoro-4-methoxypyridine Scaffolds via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl and heteroaryl compounds incorporating the 2,3-difluoro-4-methoxypyridine moiety. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind protocol design, empowering researchers to optimize conditions, troubleshoot effectively, and strategically deploy this valuable building block in medicinal chemistry and materials science.

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The this compound scaffold is particularly valuable, offering a unique electronic profile and steric environment. The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, making it the premier choice for coupling this fluorinated heterocycle with a diverse range of partners.[2][3][4]

Mechanistic Rationale: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling is a finely tuned process contingent on the interplay between the catalyst, ligand, base, and solvent. Understanding this relationship is critical for rational optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6]

The Palladium Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the fluoropyridine substrate. This is often the rate-limiting step. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen can facilitate this process.[7]

-

Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[3][5]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Reagent Selection

-

Catalyst & Ligand System: While simple palladium sources like Pd(OAc)₂ can be effective, modern precatalysts that rapidly generate the active Pd(0) species are often preferred, especially for challenging substrates.[8] The choice of ligand is paramount. Bulky, electron-rich monodentate biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[7][9][10]

-

The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid.[3][11][12] It reacts with the boronic acid to form a more nucleophilic boronate species, which is competent for transmetalation.

-

Solvent Choice: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF) are standard.[4][7]

-

Why? These solvents effectively dissolve the organic substrates and the catalyst complex. The addition of a small amount of water is often beneficial as it can increase the solubility of the inorganic base and facilitate the formation of Pd-OH intermediates that may accelerate transmetalation.[9][14]

-

Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a substituted 2-halodifluoromethoxypyridine with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.

Materials & Equipment

-

Reactants: 2-Bromo-3,4-difluoro-5-methoxypyridine (1.0 equiv), Arylboronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ (2–5 mol%) or a suitable Buchwald precatalyst (e.g., SPhos G3, 1–3 mol%)[7]

-

Base: K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)[3]

-

Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v)[14][15]

-

Glassware: Oven-dried round-bottom flask or reaction vial, condenser, magnetic stir bar

-

Inert Atmosphere: Schlenk line or glovebox

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried reaction flask, add the 2-halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon) for three cycles.[7]

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[14] Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.[5]

-

Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.[14][16]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4–24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 2-aryl-3,4-difluoro-5-methoxypyridine product.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Summary & Optimization Parameters

The following table summarizes representative conditions for Suzuki couplings involving challenging heteroaryl electrophiles, providing a framework for optimization. Yields are highly dependent on the specific substrates used.

| Entry | Electrophile Partner | Boronic Acid/Ester Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) | Ref. |

| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane | 100 | ~70-80 | [9][14] |

| 2 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | ~60-70 | [14][15] |

| 3 | (Hetero)aryl Chloride | Polyfluorophenylboronic acid | SPhos Precatalyst (2) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 40 | >90 | [17] |

| 4 | 4-Nitrobenzyl fluoride | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ (5/10) | LiI (1.5) | Toluene | 110 | 60 | [18] |

Data compiled from multiple sources for illustrative purposes and may not directly involve this compound.[9][14][15][17][18]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |